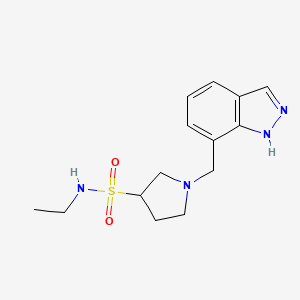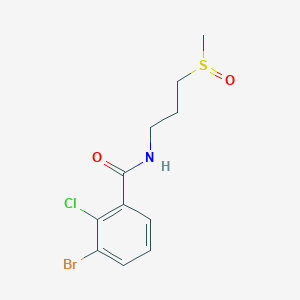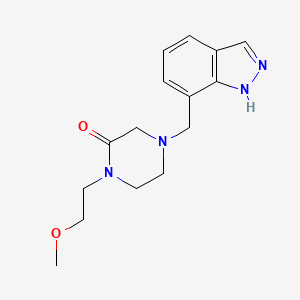![molecular formula C19H21N3O3 B7647425 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)
2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a morpholine derivative that has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine in lab experiments is that it exhibits potent anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
将来の方向性
There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action and molecular targets, which could lead to the development of more specific and effective drugs. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine has been achieved using different methods. One of the most common methods involves the reaction of 4-methylpyrazole with 5-phenoxy-2-chloromethylfuran in the presence of a base, followed by the addition of morpholine. Another method involves the reaction of 4-methylpyrazole with 5-phenoxy-2-bromomethylfuran in the presence of a base, followed by the addition of morpholine.
科学的研究の応用
2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and neuroprotective properties.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21-12-15(11-20-21)18-14-22(9-10-23-18)13-17-7-8-19(25-17)24-16-5-3-2-4-6-16/h2-8,11-12,18H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUIXVLSCTYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CCO2)CC3=CC=C(O3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)

![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)


![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)